ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid
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Overview
Description
Avibactam INT 1 is an intermediate compound used in the synthesis of avibactam, a non-β-lactam β-lactamase inhibitor. Avibactam is commonly used in combination with ceftazidime for the treatment of complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . Avibactam INT 1 plays a crucial role in the production of avibactam, which is essential for combating antibiotic-resistant bacterial infections.
Preparation Methods
The preparation of Avibactam INT 1 involves several synthetic routes and reaction conditions. One method includes the reaction of a compound J with ammonium formate, formic acid, and triethylamine in the presence of a catalyst to remove benzyl, resulting in compound K1. This is followed by the addition of an acid-binding agent, a sulfonation reagent, and water to the K1 reaction mixture. The final step involves adding tetrabutylammonium acetate aqueous solution, stirring, and crystallizing to obtain Avibactam INT 1 . Another method involves hydrolyzing a compound under alkaline conditions, acidifying the resultant product, and subjecting it to cyclocarbamide forming and chlorination reactions with solid phosgene or diphosgene in the presence of an organic base and a catalyst .
Chemical Reactions Analysis
Avibactam INT 1 undergoes various chemical reactions, including recyclisation and hydrolysis. In the presence of serine β-lactamases, avibactam forms a carbamoyl complex through acylation of a nucleophilic active site serine. This complex can undergo recyclisation, which is favored over hydrolysis due to the stabilization of the negative charge developed on the aminocarbonyl oxygen . Common reagents used in these reactions include ammonium formate, formic acid, triethylamine, sulfonation reagents, and tetrabutylammonium acetate . The major products formed from these reactions are intermediate compounds that lead to the synthesis of avibactam.
Scientific Research Applications
Avibactam INT 1 is primarily used in the synthesis of avibactam, which has significant applications in the treatment of multidrug-resistant Gram-negative bacterial infections. Avibactam, in combination with ceftazidime, is effective against carbapenem-resistant Enterobacterales and carbapenem-resistant Pseudomonas aeruginosa . This combination is used in clinical settings to treat serious infections such as pneumonia, bacteraemia, and complicated intra-abdominal and urinary tract infections . The development of avibactam has provided a valuable therapeutic option for infections with limited treatment options, making it a critical component in the fight against antibiotic resistance .
Mechanism of Action
Avibactam INT 1, as an intermediate in the synthesis of avibactam, contributes to the mechanism of action of avibactam. Avibactam inactivates certain β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C, and some Ambler class D β-lactamases) by forming a covalent and reversible complex with the enzyme. This complex prevents the degradation of ceftazidime by β-lactamases, thereby restoring its antibacterial activity . The molecular targets of avibactam include various β-lactamases produced by Gram-negative bacteria, and the pathways involved in its mechanism of action include the inhibition of β-lactamase activity and the protection of β-lactam antibiotics from enzymatic degradation .
Comparison with Similar Compounds
Avibactam INT 1 is unique due to its role in the synthesis of avibactam, a non-β-lactam β-lactamase inhibitor. Similar compounds include other β-lactamase inhibitors such as clavulanic acid, tazobactam, and sulbactam. These inhibitors also target β-lactamases but differ in their chemical structures and mechanisms of action. For example, clavulanic acid and tazobactam are β-lactam compounds, whereas avibactam is a diazabicyclooctane . Avibactam has a longer half-life and a broader spectrum of activity against various β-lactamases compared to clavulanic acid and tazobactam . This makes avibactam a more effective inhibitor for certain resistant bacterial strains.
Similar Compounds
- Clavulanic acid
- Tazobactam
- Sulbactam
These compounds share the common goal of inhibiting β-lactamases but differ in their chemical properties and effectiveness against different classes of β-lactamases .
Properties
Molecular Formula |
C17H24N2O7 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid |
InChI |
InChI=1S/C15H22N2O3.C2H2O4/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12;3-1(4)2(5)6/h3-7,13-14,16-17H,2,8-11H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
PYUXATUBICTSNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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